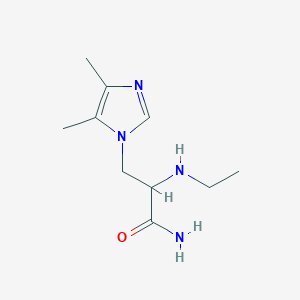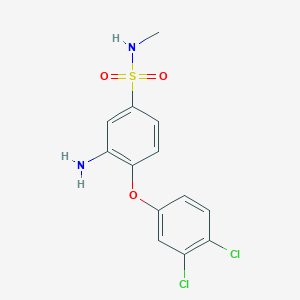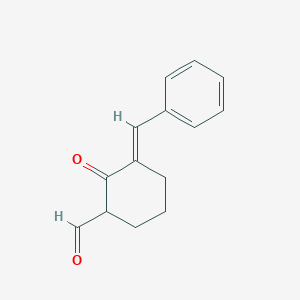![molecular formula C16H20N2O4 B13640463 (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid CAS No. 329013-10-7](/img/structure/B13640463.png)
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring, a tert-butoxycarbonyl (Boc) protecting group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-3-alkylamines.
Applications De Recherche Scientifique
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring is known to interact with various biological molecules, potentially leading to changes in their activity. The Boc group can be removed under physiological conditions, allowing the compound to exert its effects more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure.
N-Boc-tryptophan: A compound with a similar Boc-protected amino group.
Indole-3-propionic acid: A compound with a similar propanoic acid moiety.
Uniqueness
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of an indole ring, a Boc-protected amino group, and a propanoic acid moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various fields of research.
Propriétés
Numéro CAS |
329013-10-7 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
(3R)-3-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(8-14(19)20)11-9-17-12-7-5-4-6-10(11)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 |
Clé InChI |
ACFZFWHFADENPQ-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CNC2=CC=CC=C21 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)

![disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13640418.png)


![(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine](/img/structure/B13640431.png)





